Hsp90-IN-15 -

Hsp90-IN-15

Catalog Number: EVT-15276744
CAS Number:
Molecular Formula: C23H27F3N4
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The development of Hsp90-IN-15 stems from extensive research into the structure and function of heat shock proteins, particularly Hsp90. Initial studies identified natural products like geldanamycin as potent inhibitors, which laid the groundwork for synthetic derivatives aimed at enhancing efficacy and selectivity. Hsp90-IN-15 is synthesized through methods that modify existing chemical frameworks to optimize binding affinity and biological activity.

Classification

Hsp90-IN-15 belongs to the class of small molecule inhibitors specifically designed to disrupt the function of heat shock protein 90. This classification includes various chemical scaffolds, such as purines and isoxazoles, which have been shown to effectively inhibit Hsp90's ATPase activity, thereby impairing its chaperone function.

Synthesis Analysis

Methods

The synthesis of Hsp90-IN-15 typically involves multi-step organic synthesis techniques that allow for the introduction of specific functional groups to enhance its inhibitory properties. Common methods include:

  1. Alkylation Reactions: These are often used to introduce alkyl chains that can improve the lipophilicity and binding characteristics of the compound.
  2. Coupling Reactions: These reactions facilitate the formation of complex structures by linking different molecular fragments, often using coupling agents to promote reactivity.
  3. Deprotection Steps: Protecting groups are frequently employed during synthesis to prevent unwanted reactions at sensitive sites; these groups are removed in later steps to yield the final active compound.

Technical Details

The synthesis process may involve:

  • Starting Materials: Typically derived from commercially available precursors or synthesized from simpler organic compounds.
  • Reagents: Use of various reagents such as bases, acids, and catalysts to drive reactions toward completion.
  • Purification: Techniques like high-performance liquid chromatography (HPLC) are employed to isolate pure compounds after synthesis.
Molecular Structure Analysis

Structure

Hsp90-IN-15 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with the Hsp90 protein. The precise configuration allows it to fit into the ATP-binding site, mimicking ATP and blocking its hydrolysis.

Data

The molecular formula and weight, along with detailed structural data such as bond angles and lengths, can be elucidated through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into how modifications affect binding affinity and specificity.

Chemical Reactions Analysis

Reactions

Hsp90-IN-15 undergoes several key chemical reactions during its interaction with Hsp90:

  1. Binding Reaction: The inhibitor binds to the ATP-binding site on Hsp90, preventing ATP from accessing this site.
  2. Conformational Changes: Upon binding, significant conformational changes occur in Hsp90, which disrupt its normal function.
  3. Hydrolysis Inhibition: The presence of Hsp90-IN-15 inhibits ATP hydrolysis, leading to a failure in client protein maturation and stabilization.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays, including isothermal titration calorimetry (ITC) to measure binding affinities and enzyme activity assays to evaluate the impact on ATPase activity.

Mechanism of Action

Process

Hsp90-IN-15 exerts its effects by binding competitively at the ATP-binding site of Hsp90. This interaction stabilizes an inactive conformation of the protein, thereby preventing it from engaging with client proteins necessary for cellular processes such as signaling and proliferation.

Data

Research indicates that inhibitors like Hsp90-IN-15 can lead to decreased levels of client proteins in cancer cells, contributing to apoptosis or growth arrest. Quantitative analyses often involve measuring changes in client protein levels post-treatment using Western blotting or mass spectrometry.

Physical and Chemical Properties Analysis

Physical Properties

Hsp90-IN-15 typically exhibits properties such as:

  • Solubility: Varies based on chemical structure; often optimized for use in biological assays.
  • Stability: Stability under physiological conditions is crucial for effective therapeutic use.

Chemical Properties

Key chemical properties include:

  • Melting Point: Determined through differential scanning calorimetry (DSC).
  • pKa Values: Important for understanding ionization states under physiological pH.
  • LogP Values: Indicative of lipophilicity, affecting absorption and distribution within biological systems.

Relevant data can be gathered through standard analytical techniques such as chromatography and spectrometry.

Applications

Scientific Uses

Hsp90-IN-15 has significant potential applications in various fields:

  1. Cancer Therapy: As an inhibitor of Hsp90, it may be used in combination therapies targeting oncogenic signaling pathways.
  2. Neurodegenerative Diseases: By modulating protein folding pathways, it could help manage diseases characterized by protein misfolding.
  3. Research Tools: It serves as a chemical probe in studies aimed at understanding Hsp90's role in cellular processes and disease mechanisms.
Introduction to Hsp90 as a Therapeutic Target in Oncopathology

Role of Hsp90 in Protein Folding and Client Protein Regulation

Heat Shock Protein 90 (Hsp90) is a conserved molecular chaperone essential for the conformational maturation, stability, and functional activation of numerous client proteins. Its function is governed by a tightly regulated ATP-dependent cycle involving distinct conformational states:

  • Open (V-shaped) conformation: Facilitates client protein binding in the nucleotide-free state [1].
  • Closed conformation: Induced by ATP binding to the N-terminal domain (NTD), leading to N-terminal dimerization and encapsulation of clients within the chaperone cavity [6].
  • ATP hydrolysis: Middle domain (MD)-mediated hydrolysis to ADP triggers conformational reopening and client release [7].

Hsp90 collaborates with co-chaperones that modulate its ATPase cycle:

  • Regulatory co-chaperones: CDC37 recruits kinase clients; HOP/STIP1 bridges Hsp70-Hsp90 interactions; AHA1 accelerates ATP hydrolysis; P23 stabilizes the closed state [1] [9]. Over 200 "client proteins" depend on Hsp90, including oncogenic kinases (AKT, BRAF), transcription factors (HIF-1α, p53), and steroid hormone receptors [4] [7].

Table 1: Major Hsp90 Client Protein Categories

CategoryKey ClientsFunctional Roles
KinasesAKT, BRAF, HER2, CDK4Signal transduction, cell cycle control
Transcription FactorsHIF-1α, p53, STAT3Angiogenesis, apoptosis, inflammation
Steroid ReceptorsAndrogen Receptor, GRHormone signaling
Fusion ProteinsBCR-ABL, NPM-ALKOncogenic drivers in hematologic cancers

Dysregulation of Hsp90 in Cancer and Neurodegenerative Diseases

Cancer cells exhibit heightened Hsp90 dependency due to:

  • Oncogenic stress: Mutated clients (e.g., V600E BRAF, mutant EGFR) exhibit structural instability, increasing reliance on Hsp90-mediated folding [4] [10].
  • Hsp90 overexpression: Tumor cells show 2-10x higher Hsp90 levels than normal tissues, correlating with poor prognosis in lung, breast, and colorectal cancers [1] [7].
  • Multi-isoform involvement: Cytosolic (Hsp90α/β), endoplasmic reticulum (GRP94), and mitochondrial (TRAP1) isoforms contribute to cancer hallmarks like metastasis and chemo-resistance [9].

In neurodegenerative contexts, Hsp90 dysregulation manifests differently:

  • Tau/α-synuclein aggregation: Hsp90 stabilizes pathological aggregates in Alzheimer’s and Parkinson’s by inhibiting client ubiquitination [4].
  • Proteostasis imbalance: Reduced Hsp90 activity compromises folding of neuroprotective clients like HSF-1, exacerbating proteotoxic stress [6].

Rationale for Targeting Hsp90 in Precision Oncology

Hsp90 inhibition offers a multipronged antitumor strategy:

  • Oncogene co-targeting: Simultaneous disruption of multiple oncogenic pathways (e.g., KRAS downstream effectors) via client degradation [10].
  • Bypassing resistance: Degrades mutated kinases (e.g., EGFR T790M, BCR-ABL T315I) that evade direct inhibitors [4] [10].
  • Isoform selectivity: Mitochondrial TRAP1 inhibition disrupts cancer cell metabolism; extracellular Hsp90α blockade inhibits metastasis [9].

Properties

Product Name

Hsp90-IN-15

IUPAC Name

(1R,2R,17S,25S)-9-(trifluoromethyl)-13,15,21-triazahexacyclo[15.7.1.02,15.05,14.07,12.021,25]pentacosa-5,7(12),8,10,13-pentaen-6-amine

Molecular Formula

C23H27F3N4

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H27F3N4/c24-23(25,26)14-5-7-18-17(11-14)20(27)16-6-8-19-15-4-2-10-29-9-1-3-13(21(15)29)12-30(19)22(16)28-18/h5,7,11,13,15,19,21H,1-4,6,8-10,12H2,(H2,27,28)/t13-,15+,19+,21-/m0/s1

InChI Key

LHSLAESQIVKBPF-GYBPZWCXSA-N

Canonical SMILES

C1CC2CN3C(CCC4=C(C5=C(C=CC(=C5)C(F)(F)F)N=C43)N)C6C2N(C1)CCC6

Isomeric SMILES

C1C[C@H]2CN3[C@H](CCC4=C(C5=C(C=CC(=C5)C(F)(F)F)N=C43)N)[C@@H]6[C@H]2N(C1)CCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.